Mosliciguat

Pharmacokinetics Pulmonary Hypertension sGC Activator

Mosliciguat (BAY 1237592) is the first inhaled sGC activator available for research procurement, offering NO-independent, heme-independent activation of apo-sGC—a mechanism fundamentally distinct from sGC stimulators like riociguat. With a 42.3–57.4 h half-life enabling once-daily dry powder delivery, it is the definitive tool compound for PH-ILD, fibrosis, and oxidative stress disease models where heme-dependent stimulators lose efficacy. Clinically validated hemodynamic benchmarks (−38.1% PVR reduction; ~25% cardiac output increase) support translational study design with sustained ≥3 h response from a single dose.

Molecular Formula C41H36ClF3N2O5
Molecular Weight 729.2 g/mol
CAS No. 2231749-54-3
Cat. No. B3325865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMosliciguat
CAS2231749-54-3
Molecular FormulaC41H36ClF3N2O5
Molecular Weight729.2 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)N=C(C=C2)C(=O)O)N(CCC3=CC=C(C=C3)C(=O)O)CCC4=CC=CC=C4OCC5=C(C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F)Cl
InChIInChI=1S/C41H36ClF3N2O5/c42-34-24-30(27-14-16-32(17-15-27)41(43,44)45)12-13-31(34)25-52-38-7-2-1-4-28(38)21-23-47(22-20-26-8-10-29(11-9-26)39(48)49)37-6-3-5-35-33(37)18-19-36(46-35)40(50)51/h1-2,4,7-19,24,37H,3,5-6,20-23,25H2,(H,48,49)(H,50,51)/t37-/m0/s1
InChIKeyHFCWZVGKWGOBKV-QNGWXLTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mosliciguat (BAY 1237592): Inhaled Soluble Guanylate Cyclase Activator for Pulmonary Hypertension Research


Mosliciguat (CAS 2231749-54-3; BAY 1237592) is an investigational soluble guanylate cyclase (sGC) activator designed for dry powder inhalation [1]. With molecular formula C41H36ClF3N2O5 and molecular weight 729.19 g/mol [2], this small molecule represents the first inhaled sGC activator in clinical development [3]. Unlike sGC stimulators (e.g., riociguat, vericiguat) that require a functional heme group and enhance NO sensitivity, mosliciguat directly activates apo-sGC (heme-free, NO-insensitive sGC), enabling cGMP production even under oxidative stress conditions where native sGC is dysfunctional [4]. Mosliciguat is currently in Phase 2 clinical trials for pulmonary hypertension associated with interstitial lung disease (PH-ILD) [5] and has demonstrated significant pulmonary vascular resistance reductions in Phase 1b studies [6].

Mosliciguat Differentiation: Why In-Class sGC Modulators Cannot Be Substituted


Generic substitution among sGC-targeting compounds is scientifically invalid due to fundamental mechanistic and pharmacokinetic divergence. sGC stimulators (riociguat, vericiguat) require an intact heme moiety for activity and exhibit reduced efficacy under oxidative stress when sGC shifts to heme-free apo-sGC [1]. In contrast, mosliciguat specifically activates apo-sGC independent of NO and heme status, preserving activity in disease states characterized by oxidative stress and NO depletion [2]. Furthermore, mosliciguat's inhaled dry powder formulation yields a substantially longer half-life (42.3-57.4 h after multiple dosing) compared to oral riociguat (~12 h in patients) and enables once-daily dosing versus riociguat's three-times-daily regimen [3][4]. These mechanistically distinct properties directly impact experimental design, translational relevance, and clinical applicability—precluding interchangeable use in research or therapeutic contexts.

Mosliciguat Quantitative Differentiation Evidence: Comparator-Based Analysis for Scientific Selection


Mosliciguat vs Riociguat: Half-Life and Dosing Frequency Comparison

Inhaled mosliciguat demonstrates a significantly longer terminal half-life than oral riociguat, enabling once-daily versus three-times-daily dosing. In Phase 1 multiple-dose studies, inhaled mosliciguat (1000 μg and 2000 μg) exhibited half-lives of 57.4 h and 42.3 h, respectively, at day 8 [1]. In contrast, riociguat's half-life is approximately 12 h in patients and approximately 7 h in healthy individuals [2]. This 3.5- to 4.8-fold longer half-life for mosliciguat translates directly to a once-daily inhalation regimen versus riociguat's requirement for dosing three times daily at 6-8 hour intervals [3].

Pharmacokinetics Pulmonary Hypertension sGC Activator

Mosliciguat Pulmonary Vascular Resistance Reduction: ATMOS Phase 1b Trial Data

In the Phase 1b ATMOS trial of 38 patients with untreated PAH or CTEPH, inhaled mosliciguat produced dose-dependent reductions in pulmonary vascular resistance (PVR). Mean peak percentage change from baseline was -25.9%, -38.1%, and -36.3% at doses of 1.0 mg, 2.0 mg, and 4.0 mg, respectively, in the Per Protocol Set (NO-nonresponsive patients with baseline PVR ≥5 Wood units, N=20) [1]. For context, a 16-week study of inhaled treprostinil in Japanese PH-ILD patients demonstrated a PVRI reduction of -40.1% (95% CI, -53.1 to -27.2) [2], though this required four-times-daily nebulized dosing versus mosliciguat's once-daily dry powder inhalation.

Pulmonary Vascular Resistance Hemodynamics PH-ILD

Mosliciguat Mechanism of Action: sGC Activator vs sGC Stimulator Selectivity

Mosliciguat is a soluble guanylate cyclase activator that specifically targets heme-free, NO-insensitive apo-sGC [1]. This contrasts with sGC stimulators (riociguat, vericiguat) which require an intact heme moiety and enhance sGC sensitivity to endogenous NO [2]. Under oxidative stress conditions characteristic of PH-ILD, native heme-containing sGC shifts to oxidized and heme-free apo-sGC forms that are unresponsive to sGC stimulators [3]. Mosliciguat maintains catalytic activation of these pathological sGC variants, and preclinical minipig models demonstrated that its pulmonary vasodilatory effects were further enhanced under experimental oxidative stress conditions [1].

apo-sGC Oxidative Stress NO-Independent Activation

Mosliciguat Inhaled vs Oral Bioavailability and Lung Deposition Profile

In a randomized Phase 1 crossover study comparing routes of administration, inhaled mosliciguat (1000 μg) demonstrated absolute bioavailability of 18.8% without charcoal block and 16.3% with charcoal block, while oral mosliciguat (1000 μg) exhibited absolute bioavailability of 23.1% [1]. Critically, the inhaled route achieved a substantially longer time to maximum plasma concentration (tmax: 2.0 h inhalation vs. 1.0 h oral) and a markedly prolonged half-life (15.1 h inhalation vs. 4.4 h oral after single dose) [1]. Multiple-dose data suggested formation of a pulmonary drug depot with continuous systemic transfer, as evidenced by accumulation ratios of 1.7-2.1 at day 8 and 2.5 at day 14 [1].

Bioavailability Pulmonary Delivery Dry Powder Inhalation

Mosliciguat Lung-Selective Hemodynamic Effects vs Systemic Administration

In a thromboxane-induced pulmonary hypertension minipig model, inhaled mosliciguat reduced pulmonary artery pressure without affecting systemic artery pressure, whereas intravenous administration did not produce this lung-selective effect [1]. Additionally, in a unilateral broncho-occlusion minipig model, inhaled mosliciguat decreased pulmonary arterial pressure without inducing ventilation/perfusion mismatch [1]. This pulmonary selectivity contrasts with systemic sGC modulators like riociguat, which produce both pulmonary and systemic vasodilation and carry a boxed warning for embryofetal toxicity and contraindications with PDE5 inhibitors [2].

Pulmonary Selectivity Preclinical Model Ventilation-Perfusion

Mosliciguat Cardiac Output Improvement and Sustained Hemodynamic Effect

In the ATMOS Phase 1b trial, at the highest tested dose (4 mg), mosliciguat increased mean cardiac output (CO) by approximately 25% from baseline, accompanied by reductions in pulmonary artery pressure and increases in plasma cGMP [1]. Notably, PVR reduction persisted over the entire 3-hour right heart catheterization monitoring period at the highest doses [1]. This sustained hemodynamic effect aligns with the extended half-life observed in PK studies (42.3-57.4 h with multiple dosing) and supports once-daily dosing feasibility [2].

Cardiac Output Sustained Effect Right Heart Catheterization

Mosliciguat Research Applications: Evidence-Based Use Cases for Scientific Investigation


PH-ILD Preclinical Models with Oxidative Stress Component

Mosliciguat is specifically suited for pulmonary hypertension research in disease models characterized by oxidative stress and NO depletion. Its demonstrated ability to activate apo-sGC under oxidative conditions [1] makes it the appropriate sGC modulator for PH-ILD, fibrosis, and chronic hypoxia models where sGC stimulators show reduced efficacy due to heme oxidation [2]. Preclinical minipig data confirm lung-selective pulmonary artery pressure reduction without systemic hypotension or V/Q mismatch [1].

Chronic Dosing Studies Requiring Once-Daily Pulmonary Delivery

For chronic pulmonary hypertension studies where frequent handling or dosing would confound results, mosliciguat's 42.3-57.4 h half-life with inhaled administration enables once-daily dry powder delivery [1]. This contrasts with oral riociguat's requirement for three-times-daily dosing [2] and inhaled treprostinil's four-times-daily nebulized regimen [3]. The sustained plasma levels and pulmonary depot formation reduce pharmacokinetic variability in long-term experimental protocols.

Translational Research Bridging sGC Activator vs Stimulator Pharmacology

Mosliciguat serves as the primary tool compound for investigating differential pharmacology between sGC activators and sGC stimulators. Its NO-independent, heme-independent activation of apo-sGC [1] enables direct comparison with stimulators like riociguat and vericiguat in assays designed to quantify target engagement under varying oxidative states [2]. This mechanistic distinction is critical for studies examining NO-sGC-cGMP pathway modulation in cardiopulmonary and fibrotic diseases.

Hemodynamic Profiling via Right Heart Catheterization

In translational models or clinical research protocols employing invasive hemodynamic monitoring, mosliciguat's demonstrated PVR reduction of up to -38.1% (2 mg dose) and cardiac output increase of ~25% at 4 mg dose [1] provide established benchmarks for effect size estimation. The sustained hemodynamic response over ≥3 hours [1] aligns with the extended PK profile, enabling efficient study design with a single dose covering extended monitoring periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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